Cas no 4235-95-4 (1,2-Dioleoyl-sn-glycero-3-phosphocholine)

4235-95-4 structure
Nome del prodotto:1,2-Dioleoyl-sn-glycero-3-phosphocholine
Numero CAS:4235-95-4
MF:C44H84NO8P
MW:786.113435745239
MDL:MFCD00135191
CID:330912
PubChem ID:24898758
1,2-Dioleoyl-sn-glycero-3-phosphocholine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, innersalt, 4-oxide, (7R,18Z)-
- 1,2-Dioleoyl-sn-glycero-3-phosphocholine
- 1,2-Dioleoyl-sn-glycero-3-PC
- 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inners
- COATSOME MC-8181 (DOPC)
- DOPC
- (R)-2,3-Bis(oleoyloxy)propyl [2-(Trimethylammonio)ethyl] Phosphate
- 1 2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE 20 MG
- 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine DOPC
- ML CHCL3
- [R-(Z,Z)]-(7-oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide
- 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine
- 18:1(9Z))
- PC(18:1(9Z)
- PC
- 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine; DOPC; PC(18:1(9Z)/18:1(9Z))
- Dioleoyl lecithin
- 1,2-Dioleoyl-L-alpha-lecithin
- Dioleoyl phosphatidylcholine
- PC(18:1(9Z)/18:1(9Z))
- H026DM5V6U
- 1-(9Z)-octadecenoyl-2-(9Z)-octadecenoyl-sn-glycero-3-phosphocholine
- PC 18:1
- PC 36:2
- C44H84NO8P
- (R)
- (R)-2,3-Bis(oleoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
- 2,3-Di(octadec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- PDD 111
- DIOLEOYL PHOSPHATIDYLCHOLINE, R-
- 1, 2-Dioleoyl-sn-Glycero-3-Phosphpcholine
- Choline, hydroxide, dihydrogen phosphate, inner salt, ester with L-1,2-diolein
- (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
- DOPC, R-
- W-202732
- MFCD00135191
- SNKAWJBJQDLSFF-NVKMUCNASA-N
- [(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
- EINECS 224-193-8
- HY-113424A
- (R-(Z,Z))-(7-Oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide
- [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
- Choline phosphate, 3-ester with L-1,2-diolein
- 1,2-Dioleoyllec
- DTXSID101274283
- AKOS027378579
- L-beta,gamma-Dioleoyl-alpha-lecithin
- D4250
- (Z,Z)-(1)-(7-Oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide
- 1-18:1-2-18:1-sn--glycerol-3-phosphocholine
- dioleoylphosphatidylcholine
- L-alpha-Phosphatidylcholine, dioleoyl
- AS-72051
- DOPC, L-
- BP-25710
- 1,2-Dioleoyl-sn-Glycero-3-Phosphatidylcholine
- 18:1-18:1-PC
- (R)-2,3-Bis(oleoyloxy)propyl(2-(trimethylammonio)ethyl)phosphate
- Olein, 1,2-di-, L-, dihydrogen phosphate, monoester with choline hydroxide
- 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE [II]
- N,N,N-Trimethyl 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
- DIOLEOYL PHOSPHATIDYLCHOLINE, L-
- (2-{[(2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl phosphonato]oxy}ethyl)trimethylazanium
- Q27144815
- 3-sn-Phosphatidylcholine, 1,2-dioleoyl
- phosphatidylcholine 18:1
- CHEBI:74669
- 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-, inner salt, 4-oxide, [R-(Z,Z)]-
- SCHEMBL24888
- LMGP01010890
- A872903
- UNII-H026DM5V6U
- 1,2-(9Z-octadecenoyl)-sn--glycero-3-phosphocholine
- 18:1 (Delta9-Cis) PC (DOPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine, powder
- PC(18:1/18:1)
- 1,2-dioleoyl-rac-glycero-3-phosphocholine
- 1,2-dioleoyl-sn-glycero-3-phosphocho-line
- sn-glycerol-3-phosphocholine (1-18:1-2-18:1)
- 1,2-Di(cis-9-octadecenoyl)-sn-glycero-3-phosphocholine
- 1-oleoyl-2-oleoyl-phosphatidylcholine
- 1-18:1-2-18:1-phosphatidylcholine
- 1-C18:1(omega-9)-2-C18:1(omega-9)-phosphatidylcholine
- (Z,Z)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium 4-oxide hydroxide inner salt
- 4235-95-4
- AKOS024418773
- CS-0063306
- DA-59792
- 1ST158348
-
- MDL: MFCD00135191
- Inchi: 1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3
- Chiave InChI: SNKAWJBJQDLSFF-UHFFFAOYSA-N
- Sorrisi: P(=O)([O-])(OC([H])([H])C([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])=C([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])=C([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC([H])([H])C([H])([H])[N+](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Proprietà calcolate
- Massa esatta: 785.59300
- Massa monoisotopica: 785.593455
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 54
- Conta legami ruotabili: 42
- Complessità: 972
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 111
- XLogP3: 13.8
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Incerto
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 121.00000
- LogP: 12.79440
- Solubilità: Incerto
- Colore/forma: 10 mg/mL (850375C-25mg)
25 mg/mL (850375C-1g)
25 mg/mL (850375C-200mg)
25 mg/mL (850375C-500mg) - Sensibilità: Sensibile al calore
1,2-Dioleoyl-sn-glycero-3-phosphocholine Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 1888 6
- WGK Germania:3
- Codice categoria di pericolo: 22-38-40-48/20/22-36/38-20/22-63
- Istruzioni di sicurezza: 36/37
- CODICI DEL MARCHIO F FLUKA:8-10-23
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R22
- Condizioni di conservazione:−20°C
1,2-Dioleoyl-sn-glycero-3-phosphocholine Dati doganali
- CODICE SA:2923900090
- Dati doganali:
Codice doganale cinese:
2923900090Panoramica:
292390090 Altri sali quaternari di ammonio e basi quaternarie di ammonio. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
292390090 altri sali e idrossidi quaternari di ammonio. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
1,2-Dioleoyl-sn-glycero-3-phosphocholine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-72051-250MG |
(2-{[(2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl phosphonato]oxy}ethyl)trimethylazanium |
4235-95-4 | >97% | 0.25g |
£213.00 | 2023-06-14 | |
BAI LING WEI Technology Co., Ltd. | 573361-25MG |
1,2-Dioleoyl-sn-glycero-3-phosphocholine, 98% |
4235-95-4 | 98% | 25MG |
¥ 497 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67870-1g |
1,2-Dioleoyl-sn-glycero-3-PC |
4235-95-4 | 98% | 1g |
¥1537.00 | 2022-04-26 | |
TargetMol Chemicals | T8011-50mg |
1,2-dioleoyl-sn-glycero-3-phosphocholine |
4235-95-4 | 98% | 50mg |
¥ 150 | 2024-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8011-200 mg |
1,2-dioleoyl-sn-glycero-3-phosphocholine |
4235-95-4 | 98.00% | 200mg |
¥1300.00 | 2022-03-01 | |
FUJIFILM | 163-28043-100mg |
L-α-Phosphatidylcholine, Dioleoyl |
4235-95-4 | 100mg |
JPY 23100 | 2023-09-15 | ||
TRC | D493605-500mg |
1,2-Dioleoyl-sn-glycero-3-phosphocholine |
4235-95-4 | 500mg |
$ 283.00 | 2023-09-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D130438-500mg |
1,2-Dioleoyl-sn-glycero-3-phosphocholine |
4235-95-4 | >99% | 500mg |
¥509.90 | 2023-09-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020482-25mg |
1,2-Dioleoyl-sn-glycero-3-phosphocholine |
4235-95-4 | 97% | 25mg |
¥123 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020482-500mg |
1,2-Dioleoyl-sn-glycero-3-phosphocholine |
4235-95-4 | 97% | 500mg |
¥1399 | 2023-09-09 |
1,2-Dioleoyl-sn-glycero-3-phosphocholine Letteratura correlata
-
Vivien Yeh,Yin Hsin,Tsung-Yen Lee,Jerry Chun Chung Chan,Tsyr-Yan Yu,Li-Kang Chu RSC Adv. 2016 6 88300
-
Emma C. Giakoumatos,Levena Gascoigne,Berta Gumí-Audenis,álvaro González García,Remco Tuinier,Ilja K. Voets Soft Matter 2022 18 7569
-
Peggy Scholtysek,Syed W. H. Shah,Sophie S. Müller,Regina Sch?ps,Holger Frey,Alfred Blume,J?rg Kressler Soft Matter 2015 11 6106
-
Quentin Lubart,Jonas K. Hannestad,Hudson Pace,Daniel Fj?llborg,Fredrik Westerlund,Elin K. Esbj?rner,Marta Bally Phys. Chem. Chem. Phys. 2020 22 8781
-
Iad Alhallak,Peter J. N. Kett Phys. Chem. Chem. Phys. 2022 24 2139
4235-95-4 (1,2-Dioleoyl-sn-glycero-3-phosphocholine) Prodotti correlati
- 18656-38-7(1,2-Dimyristoyl-rac-glycero-3-phosphocholine)
- 2413896-75-8(tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate)
- 1087788-28-0(N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide)
- 67866-75-5(L-Methionine-3,3,4,4-d4)
- 1823961-10-9(methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate)
- 61550-03-6(Silane, trimethyl[(3-methyl-2-furanyl)oxy]-)
- 1013099-50-7(5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine)
- 108500-46-5(2-(5-Chloro-benzooxazol-2-yl)-benzoic acid methyl ester)
- 1949816-33-4([(furan-2-yl)methyl]({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)amine)
- 19230-27-4(1,3-Dibromo-2-chlorobenzene)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:4235-95-4)1,2-Dioleoyl-sn-glycero-3-phosphocholine

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):171.0/644.0